molecular formula C8H6N4 B1620657 2-(4-Pyridinyl)-1,3,5-triazine CAS No. 68847-44-9

2-(4-Pyridinyl)-1,3,5-triazine

Cat. No.: B1620657
CAS No.: 68847-44-9
M. Wt: 158.16 g/mol
InChI Key: OAOYLHDSLIUMRV-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with a pyridinyl group

Scientific Research Applications

2-(4-Pyridinyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Future Directions

In terms of future directions, different aromatic polycarboxylic acids are employed as auxiliary ligands to give rise to structural diversities in Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks . Also, several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties which can be used in ion recognition and they are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridinyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyanopyridine with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. This method yields the desired triazine compound with high purity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridinyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Saturated triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Pyridinyl)-1,3,5-triazine: Unique due to its specific substitution pattern and electronic properties.

    2-(3-Pyridinyl)-1,3,5-triazine: Similar structure but different substitution position, leading to distinct reactivity and applications.

    2-(2-Pyridinyl)-1,3,5-triazine:

Uniqueness

This compound stands out due to its specific electronic configuration and the ability to participate in a wide range of chemical reactions. Its unique structure makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-pyridin-4-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-11-5-10-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOYLHDSLIUMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376225
Record name 2-(4-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68847-44-9
Record name 2-(4-pyridinyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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